molecular formula C22H27NO2S B11512666 1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]-

1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]-

Cat. No.: B11512666
M. Wt: 369.5 g/mol
InChI Key: DUZVSWFTURKYSX-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]NAPHTHALENE-1-SULFONAMIDE is a compound that combines the structural features of adamantane and naphthalene sulfonamide Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while naphthalene sulfonamide is a functional group known for its versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]NAPHTHALENE-1-SULFONAMIDE typically involves the reaction of adamantane derivatives with naphthalene sulfonyl chloride. One common method involves the use of amantadine (1-aminoadamantane) and dansyl chloride (5-dimethylamino naphthalene-1-sulfonyl chloride) in the presence of a solvent like dichloromethane. The reaction is often carried out under microwave irradiation conditions to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YL)ETHYL]NAPHTHALENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]NAPHTHALENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]NAPHTHALENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
  • N-[2-(Adamantan-1-yloxy)ethyl]-1-naphthamide
  • 2-(adamantan-1-yl)-2-oxoethyl benzoates

Uniqueness

N-[2-(ADAMANTAN-1-YL)ETHYL]NAPHTHALENE-1-SULFONAMIDE is unique due to its combination of adamantane and naphthalene sulfonamide, which imparts both stability and reactivity. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C22H27NO2S

Molecular Weight

369.5 g/mol

IUPAC Name

N-[2-(1-adamantyl)ethyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C22H27NO2S/c24-26(25,21-7-3-5-19-4-1-2-6-20(19)21)23-9-8-22-13-16-10-17(14-22)12-18(11-16)15-22/h1-7,16-18,23H,8-15H2

InChI Key

DUZVSWFTURKYSX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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